

Application Note: Analytical Methods for the Characterization of Taltobulin Intermediate-5

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Compound of Interest

Compound Name: Taltobulin intermediate-5

Cat. No.: B12373273

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Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin.[1] As a microtubule-destabilizing agent, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2] A key advantage of Taltobulin is its ability to overcome P-glycoprotein-mediated multidrug resistance, a significant challenge in cancer chemotherapy.[2] The synthesis of Taltobulin is a multi-step process, and ensuring the purity and structural integrity of each intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient (API).

This application note details the analytical methods for the comprehensive characterization of a key hypothetical intermediate in the Taltobulin synthesis, designated here as **Taltobulin Intermediate-5**. This intermediate represents a crucial building block in the convergent synthesis of Taltobulin.[3] The protocols provided herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this vital precursor. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[4]

Hypothetical **Taltobulin Intermediate-5** Structure

For the purpose of this application note, "**Taltobulin Intermediate-5**" is hypothesized to be the dipeptide fragment resulting from the coupling of N-methyl-L-valine and L-tert-leucine moieties, a common precursor in hemiasterlin analog syntheses.

- IUPAC Name: (S)-2-(((S)-2-(tert-butyl)-N-methyl-L-valyl)amino)-3-methylbutanoic acid
- Molecular Formula: C₁₇H₃₄N₂O₃
- Molecular Weight: 314.47 g/mol

Data Presentation

The following tables summarize the expected quantitative data from the analytical characterization of **Taltobulin Intermediate-5**.

Table 1: HPLC Purity Analysis

Parameter	Result
Retention Time (t _r)	8.52 min
Purity (by area %)	99.2%
Tailing Factor	1.1

| Theoretical Plates | > 5000 |

Table 2: LC-MS Mass-to-Charge Ratio

Ionization Mode	Calculated m/z	Observed m/z
ESI+	315.2642 [M+H] ⁺	315.2645

| ESI+ | 337.2461 [M+Na]⁺ | 337.2463 |

Table 3: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.15	d	1H	-NH
4.60	dd	1H	Valine α -H
4.10	d	1H	tert-Leucine α -H
3.10	d	1H	Valine β -H
2.95	s	3H	N-CH ₃
2.20	m	1H	tert-Leucine β -H
1.05	s	9H	tert-Leucine γ -CH ₃

| 0.95 | d | 6H | Valine γ -CH₃ |

Table 4: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300	Broad	O-H stretch (Carboxylic Acid)
2965	Strong	C-H stretch (Aliphatic)
1720	Strong	C=O stretch (Carboxylic Acid)
1645	Strong	C=O stretch (Amide I)

| 1540 | Medium | N-H bend (Amide II) |

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for assessing the purity of **Taltobulin Intermediate-5**.[\[5\]](#)

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:

Time (min)	% B
0	30
15	95
20	95
20.1	30

| 25 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of **Taltobulin Intermediate-5** in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

This protocol is for confirming the molecular weight of the intermediate using LC-MS.[\[6\]](#)[\[7\]](#)

- Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm .
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:

Time (min)	% B
0	20
5	98
7	98
7.1	20

| 9 | 20 |

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS Detector: ESI Positive Mode.
- Scan Range: m/z 100-1000.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Sample Preparation: Prepare a 0.1 mg/mL solution of the intermediate in a 1:1 mixture of acetonitrile and water.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol details the acquisition of ^1H NMR spectra to confirm the chemical structure of the intermediate.[\[8\]](#)[\[9\]](#)

- Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl_3) with 0.03% TMS.
- Sample Preparation: Dissolve approximately 5-10 mg of **Taltobulin Intermediate-5** in 0.7 mL of CDCl_3 .
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 2.0 s
 - Spectral Width: 20 ppm
- Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Manually phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).

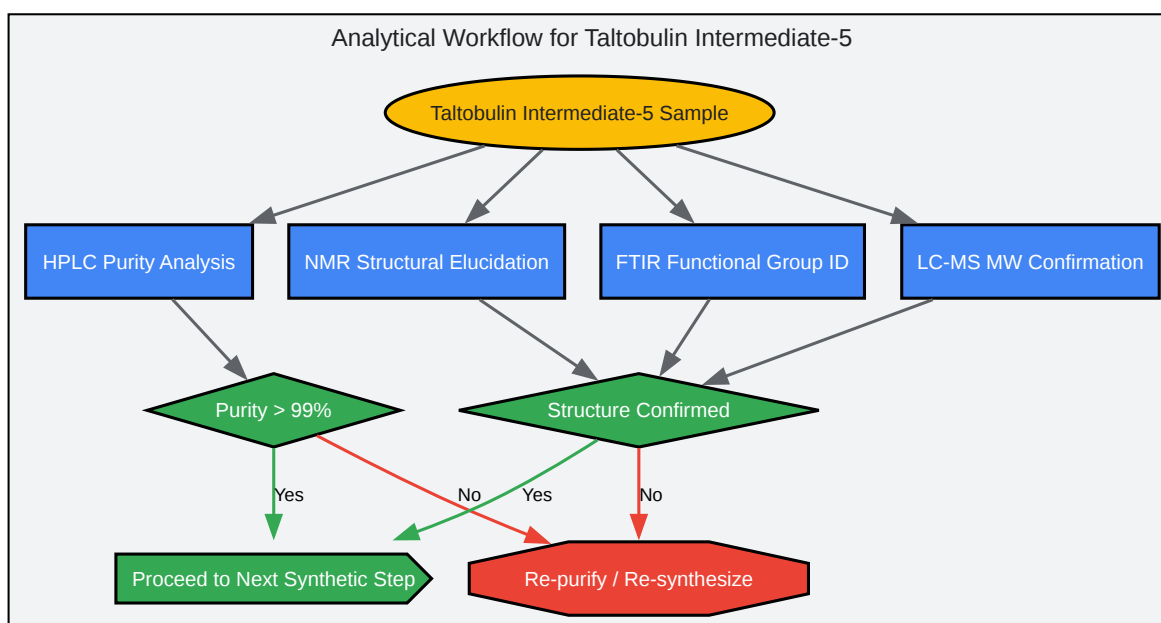
4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

This protocol is used to identify the key functional groups present in the intermediate.[\[10\]](#)[\[11\]](#)

- Instrumentation: PerkinElmer Spectrum Two FTIR Spectrometer with a UATR accessory or equivalent.
- Sample Preparation: Place a small amount of the solid **Taltobulin Intermediate-5** directly onto the ATR crystal.

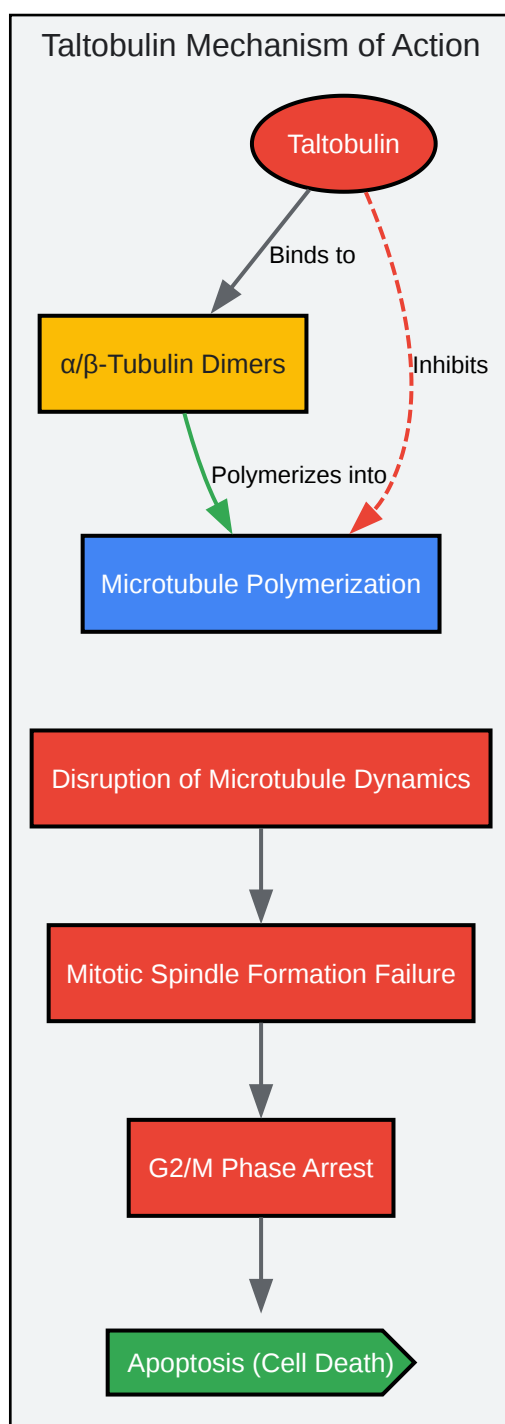
- Acquisition Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: Perform an automatic baseline correction and peak picking.

Visualizations



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Caption: Workflow for the characterization of **Taltobulin Intermediate-5**.



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Caption: Simplified signaling pathway of Taltobulin's antimitotic action.

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